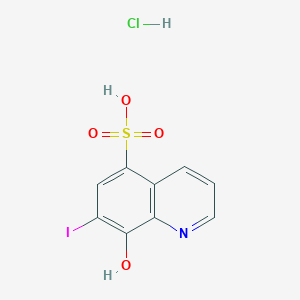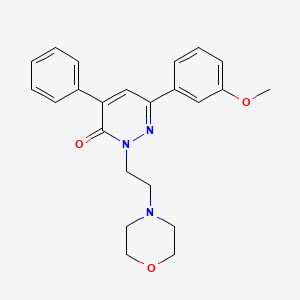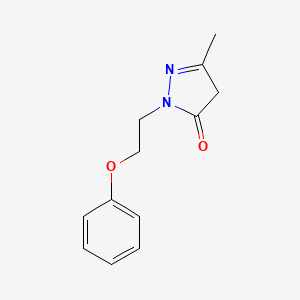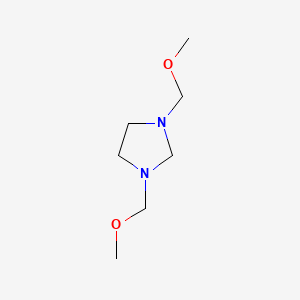
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Could be used in the production of agrochemicals or materials with specific properties.
作用机制
The mechanism of action of 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
3-Amino-4-benzylisoxazole: Lacks the tosyl group, which may affect its reactivity and biological activity.
4-Benzyl-2-tosylisoxazole: Lacks the amino group, which may influence its chemical properties and applications.
3-Amino-2-tosylisoxazole: Lacks the benzyl group, which may alter its overall structure and function.
Uniqueness
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one is unique due to the presence of the amino, benzyl, and tosyl groups, which collectively contribute to its distinct chemical and biological properties
属性
CAS 编号 |
6940-74-5 |
|---|---|
分子式 |
C17H16N2O4S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
3-amino-4-benzyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H16N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-16(18)15(17(20)23-19)11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |
InChI 键 |
SNCQDQQXUKQYKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)O2)CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





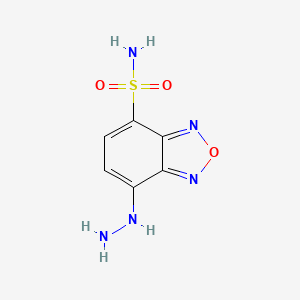

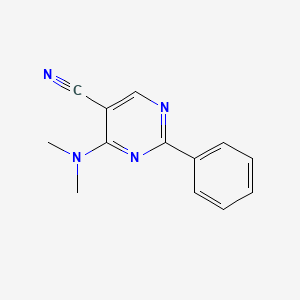
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
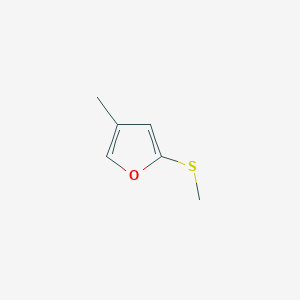
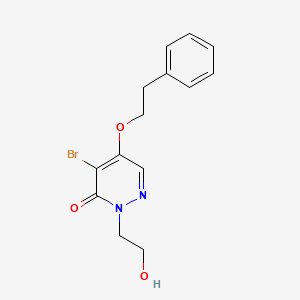
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
